molecular formula C48H78O17 B1196511 Saikosaponin BK1 CAS No. 110352-77-7

Saikosaponin BK1

Cat. No. B1196511
M. Wt: 927.1 g/mol
InChI Key: PYJMYPPFWASOJX-YSNVVKQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saikosaponin BK1 is a diterpene glycoside.

Scientific Research Applications

1. Anti-Hepatitis C Virus Properties

Saikosaponin b2, a component of Bupleurum kaoi root, demonstrates potent inhibition of Hepatitis C Virus (HCV) infection, particularly targeting early steps of the viral life cycle, including neutralization of virus particles and inhibiting viral entry/fusion. It is effective against various HCV genotypes and prevents binding of serum-derived HCV onto hepatoma cells (Lin et al., 2015).

2. Anti-Cancer Activity in Lung Cancer

Saikosaponin D has been found to inhibit the proliferation of the human lung cancer cell line A549. It induces apoptosis and blocks cell cycle progression in the G1 phase, increasing the expression of p53, p21/WAF1, and Bax protein, contributing to its antiproliferative activity (Hsu, Kuo, & Lin, 2004).

3. Promotion of Endothelial Cells Growth and Angiogenesis

Saikosaponin C significantly enhances human umbilical vein endothelial cells (HUVECs) viability and growth. It induces endothelial cells migration and capillary tube formation, suggesting potential therapeutic angiogenesis applications (Shyu et al., 2004).

4. Role in Thyroid Carcinoma Treatment

Saikosaponin-d exhibits anti-cancer properties in human undifferentiated thyroid carcinoma by inhibiting cell proliferation, promoting apoptosis, and inducing cell cycle arrest. It modulates expression levels of p53, Bax, Bcl-2, p21, CDK2, and cyclin D1, suggesting potential as a chemopreventive drug candidate (Liu & Li, 2014).

5. Modulation of T Cell Activation

Saikosaponin-d inhibits the activation of T cells by interfering with PKCθ translocation, inhibiting the phosphorylations of IκBα and JNK. It suppresses IL-2 production in mouse T cells, indicating potential for treating inflammatory and autoimmune diseases (Leung et al., 2005).

6. Prospects in Immunotherapy for Cancer

Saikosaponins demonstrate significant roles in treating cancers via various mechanisms and may have applications in immunotherapy for cancer treatment (Xiao, Zhou, & Jiao, 2022).

properties

CAS RN

110352-77-7

Product Name

Saikosaponin BK1

Molecular Formula

C48H78O17

Molecular Weight

927.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1

InChI Key

PYJMYPPFWASOJX-YSNVVKQWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origin of Product

United States

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